1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine
Overview
Description
1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine, commonly known as EMPE, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EMPE belongs to the class of piperazine derivatives and is known for its potential therapeutic applications.
Mechanism of Action
EMPE is believed to exert its therapeutic effects through the modulation of various neurotransmitters, including serotonin, dopamine, and noradrenaline. It has been shown to inhibit the reuptake of these neurotransmitters, leading to an increase in their levels in the brain.
Biochemical and Physiological Effects:
EMPE has been shown to have a wide range of biochemical and physiological effects, including the modulation of ion channels, receptors, and enzymes. It has been shown to have a potent antioxidant effect, which may contribute to its neuroprotective properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using EMPE in lab experiments is its unique properties, which make it a promising candidate for the development of novel therapeutics. However, one of the limitations of using EMPE in lab experiments is its limited availability, which may hinder its widespread use in research.
Future Directions
There are several future directions for research on EMPE, including the development of more efficient synthesis methods, the investigation of its potential use in the treatment of other neurological disorders, and the exploration of its therapeutic potential in combination with other drugs.
Conclusion:
In conclusion, EMPE is a promising compound that has gained significant attention in scientific research due to its unique properties and potential therapeutic applications. Further research is needed to fully understand the mechanisms of action and potential therapeutic benefits of EMPE.
Scientific Research Applications
EMPE has been studied for its potential therapeutic applications, including its anti-inflammatory, analgesic, and anticonvulsant effects. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-ethylsulfonylpiperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S/c1-4-22-16-12-14(6-7-15(16)21-3)13-17-8-10-18(11-9-17)23(19,20)5-2/h6-7,12H,4-5,8-11,13H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUBLSWRHISNCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)S(=O)(=O)CC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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